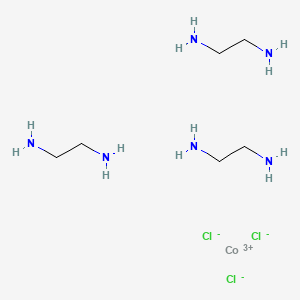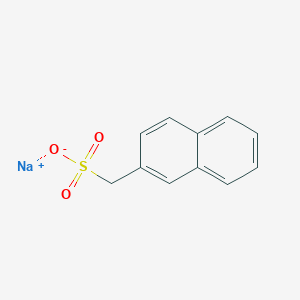
Sodium naphthalen-2-ylmethane sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methylnaphthalenesulfonate is a chemical compound that belongs to the class of sulfonates. It is a sodium salt derived from methylnaphthalene and sulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial and cosmetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium methylnaphthalenesulfonate is typically synthesized through a sulfonation reaction. Methylnaphthalene reacts with concentrated sulfuric acid, resulting in the formation of methylnaphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide or sodium carbonate to produce sodium methylnaphthalenesulfonate .
Industrial Production Methods: The industrial production of sodium methylnaphthalenesulfonate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to quality control tests to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium methylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to methylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methylnaphthalene.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Sodium methylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in chemical reactions and formulations.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, shampoos, and other personal care products.
Mécanisme D'action
The mechanism of action of sodium methylnaphthalenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. This property is particularly useful in formulations where hydrophobic and hydrophilic substances need to be combined .
Comparaison Avec Des Composés Similaires
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene, used in dye production.
Sodium naphthalenesulfonate: Similar in structure but lacks the methyl group, used in various industrial applications.
Uniqueness: Sodium methylnaphthalenesulfonate is unique due to its specific surfactant properties, which make it particularly effective in enhancing the solubility of hydrophobic compounds. Its methyl group also provides distinct chemical reactivity compared to other naphthalenesulfonates .
Propriétés
Formule moléculaire |
C11H9NaO3S |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
sodium;naphthalen-2-ylmethanesulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
JNDHKCGKSMDFNV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





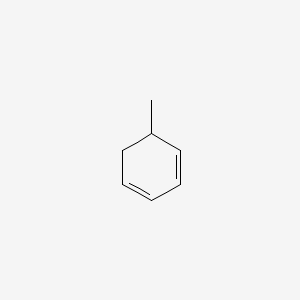
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
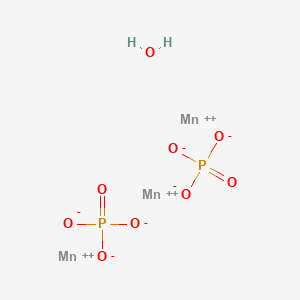
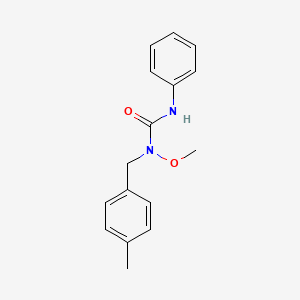
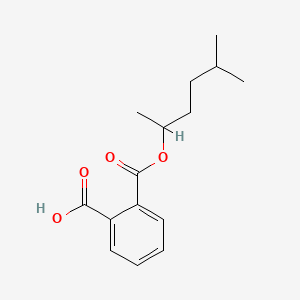
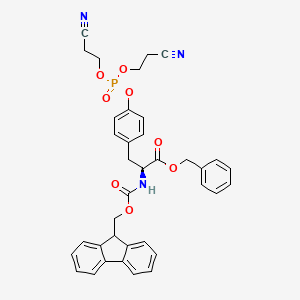
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
